

1-lodopropane-d7 CAS number and molecular formula

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An In-depth Technical Guide to 1-lodopropaned

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-lodopropane-d7**, a deuterated internal standard crucial for enhancing the accuracy and reliability of quantitative analytical methods. This document details its chemical and physical properties, outlines a plausible synthesis protocol, and provides a general experimental procedure for its application in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Core Compound Information

1-lodopropane-d7 is the deuterated isotopologue of 1-iodopropane, where all seven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis, as it is chemically almost identical to the non-labeled analyte but can be distinguished by its mass in a mass spectrometer.

CAS Number: 59012-23-6[1][2]

Molecular Formula: C₃D₇I[3]



Quantitative Data Summary

A summary of the key quantitative data for **1-lodopropane-d7** is presented in the table below. This information is essential for method development, safety considerations, and accurate preparation of standards.

Property	Value	Source(s)
Molecular Weight	177.04 g/mol	[1][3]
Exact Mass	177.00319 Da	
Purity	≥98% or ≥99% (CP)	•
Isotopic Purity	≥98 atom % D	•
Boiling Point	101-102 °C (lit.)	•
Melting Point	-101 °C (lit.)	
Density	1.820 g/mL at 25 °C	•
Flash Point	44 °C (111.2 °F) - closed cup	-

Experimental Protocols Synthesis of 1-lodopropane-d7

A plausible synthetic route to **1-lodopropane-d7** involves a two-step process starting from the readily available deuterated precursor, **1-propanol-d8**. The following is a generalized protocol based on standard organic chemistry transformations.

Step 1: Synthesis of 1-Propanol-d8 (if not commercially available)

Deuterated 1-propanol can be synthesized via the reduction of a suitable carboxylic acid derivative, such as propanoyl chloride or propanoic acid, with a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄).

• Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen

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or argon), a suspension of lithium aluminum deuteride in anhydrous diethyl ether is prepared and cooled in an ice bath.

- Addition of Acyl Chloride: A solution of propanoyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlD4. The rate of addition is controlled to maintain a gentle reflux.
- Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the complete reduction of the acid chloride.
- Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is crucial for the safe decomposition of excess LiAlD₄ and the precipitation of aluminum salts.
- Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by distillation. The crude 1-propanol-d8 is then purified by fractional distillation.

Step 2: Conversion of 1-Propanol-d8 to 1-lodopropane-d7

The conversion of the deuterated alcohol to the corresponding iodide can be achieved using various iodinating agents. A common and effective method is the Appel reaction, which uses triphenylphosphine and iodine.

- Reaction Setup: To a solution of triphenylphosphine in a suitable anhydrous solvent (e.g.,
 dichloromethane or acetonitrile) in a round-bottom flask under an inert atmosphere, iodine is
 added portion-wise with stirring. The mixture is stirred until a homogenous solution of the
 triphenylphosphine-iodine adduct is formed.
- Addition of Alcohol: A solution of 1-propanol-d8 in the same anhydrous solvent is then added dropwise to the reaction mixture.
- Reaction and Work-up: The reaction is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).



Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with brine.

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the
solvent is removed under reduced pressure. The crude 1-lodopropane-d7 is then purified by
distillation to yield the final product.

Application as an Internal Standard in Quantitative Analysis (LC-MS/GC-MS)

1-lodopropane-d7 is widely used as an internal standard in quantitative analytical methods to correct for variations during sample preparation and analysis. The following is a generalized protocol for its use.

- Preparation of Stock Solutions: Prepare a stock solution of **1-lodopropane-d7** in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. Prepare a separate stock solution of the non-labeled analyte (1-iodopropane) at a known concentration.
- Preparation of Calibration Standards: Create a series of calibration standards by spiking a known volume of the analyte stock solution into a blank matrix (a sample matrix that does not contain the analyte of interest) to achieve a range of concentrations that bracket the expected concentration in the unknown samples. To each calibration standard, add a fixed volume of the **1-lodopropane-d7** internal standard stock solution.
- Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
- Sample Preparation: To each unknown sample, add the same fixed volume of the **1-lodopropane-d7** internal standard stock solution that was added to the calibration standards. Process the samples (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) as required by the specific analytical method.
- LC-MS/GC-MS Analysis: Analyze the prepared calibration standards, QC samples, and unknown samples using an appropriate LC-MS or GC-MS method. The mass spectrometer should be operated in a mode that allows for the selective detection of both the analyte and

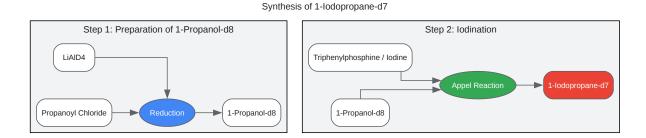


the deuterated internal standard (e.g., selected ion monitoring (SIM) or multiple reaction monitoring (MRM)).

 Data Analysis: For each injection, determine the peak area of the analyte and the internal standard. Calculate the response ratio (analyte peak area / internal standard peak area).
 Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations. Use the equation of the line from the linear regression of the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured response ratios.

Visualizations

The following diagrams illustrate the key processes described in this guide.



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Caption: Plausible synthetic pathway for **1-lodopropane-d7**.



Quantitative Analysis Workflow using Internal Standard 1-lodopropane-d7 (IS) Sample Spike IS into Sample Sample Preparation (e.g., Extraction) LC-MS or GC-MS Analysis **Data Acquisition** (Analyte & IS Signals) **Data Processing** (Peak Area Integration) Calculate Response Ratio Calibration Curve (Analyte Area / IS Area) (from Standards) **Quantify Analyte Concentration**

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